molecular formula C9H8ClN3O2 B071689 Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 187725-00-4

Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B071689
CAS RN: 187725-00-4
M. Wt: 225.63 g/mol
InChI Key: BMVGJDTURCUCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate and its derivatives typically involves multistep reactions, including cyclocondensation and intramolecular cyclization processes. For instance, ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives are converted to methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates through intramolecular cyclization under the influence of sodium methoxide (Verves et al., 2013).

Molecular Structure Analysis

The crystal structure and molecular geometry of related compounds have been elucidated through X-ray diffraction, revealing details about their spatial arrangement and bonding. For example, the crystal structure of a similar compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, showcasing the compound's monoclinic space group and specific molecular dimensions (Hu Yang, 2009).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cyclocondensation with different reagents, leading to the formation of ortho- and peri-condensed heterocycles. Such reactions are crucial for synthesizing novel heterocyclic compounds with potential pharmacological properties (Bakulina et al., 2013).

Scientific Research Applications

Synthesis of Derivatives and Analogues

  • Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has been utilized in the synthesis of various chemical derivatives, including ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives. These derivatives undergo intramolecular cyclization to form methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates and pyrimido-[5',4':4,5]pyrrolo[2,1-c][1,4]oxazines containing 3-chloropropyl groups (Verves et al., 2013).

Applications in Organic Chemistry

  • The compound is used in the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, highlighting its versatility in creating complex organic structures (Sherif et al., 1993).

Role in Pharmaceutical Research

  • This compound plays a significant role in pharmaceutical research, contributing to the synthesis of compounds with potential medicinal properties. It's used in the synthesis of functionalized base derivatives of nucleoside antibiotics (Rosemeyer, 2007).

Crystallography and Structural Analysis

  • The compound's derivatives have been subjected to crystallography and structural analysis, aiding in the understanding of molecular structures and interactions. For example, studies on ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provide insights into the crystal structure of similar compounds (Hu Yang, 2009).

Potential in Antifolate Synthesis

  • It is also instrumental in designing and synthesizing antifolates, a class of compounds that inhibit enzymes necessary for DNA synthesis. This application is particularly relevant in the development of antitumor agents (Gangjee et al., 2007).

Future Directions

Given its use as a building block in the synthesis of various pharmaceutical compounds, including JAK inhibitors , future research may focus on exploring its potential applications in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-5-7(10)11-4-12-8(5)13-6/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVGJDTURCUCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611746
Record name Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

187725-00-4
Record name Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a N2 atmosphere, 32.0 g (154 mmol) of 6-ethoxycarbonyl-4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine are suspended at RT in 308 ml (338 mmol) of POCl3 and, with stirring, heated at 120° C., during which the solid dissolves. After 3 hours' stirring at 120° C., the excess POCl3 is distilled off (65° C. external temperature; 15 mbar). The residue is suspended in 50 ml of ice-cold toluene, filtered and washed with toluene to yield the title compound; m.p. 219-221° C.; 1H-NMR (DMSO-d6) 8.77 and 7.24 (2s, 2H), 4.39 (q, J=7, 2H), 1.36 (t, J=7, 3H). Further product can be obtained from the filtrate by concentrating by evaporation and then stirring in ethyl acetate/water.
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
308 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester (0.300 g, 1.3 mmol, 1.0 eq.), thionyl chloride (5 ml), and DMF (1 ml). The mixture was refluxed for 4 hour at which time the reaction was poured onto ice and NaHCO3. The aqueous layer was then extracted with ethyl acetate (2×). The organic layer was washed with water and brine, dried (Na2SO4), and concentrated in vacuo to give 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid ethyl ester as a brown solid (0.35 g 100% yield). MS (ESI, negative) for C9H8ClN3O2: 224 (M-H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.